Diacetyl Agrochelin
Overview
Description
Diacetyl Agrochelin is an acetyl derivative of Agrochelin, synthesized through the fermentation of marine Agrobacterium sp. It is known for its cytotoxic properties against tumor cell lines
Mechanism of Action
Target of Action
Diacetyl Agrochelin, an acetyl derivative of Agrochelin, is synthesized through the fermentation of marine Agrobacterium sp . It has been found to possess cytotoxic properties against tumor cell lines . This suggests that the primary targets of this compound are likely to be specific types of cancer cells .
Mode of Action
Its cytotoxic activity suggests that it may interact with its targets (cancer cells) in a way that inhibits their growth or induces cell death
Biochemical Pathways
Diacetyl, a related compound, is known to be produced as a byproduct of yeast metabolism during fermentation . It is produced as a byproduct of the synthesis of the amino acids valine and isoleucine . Given the structural similarity between Diacetyl and this compound, it is possible that similar biochemical pathways are involved in the action of this compound.
Pharmacokinetics
The compound is obtained from bacterial cells by solvent extraction and purified by silica gel chromatography This suggests that it may be lipophilic and able to cross cell membranes, which could influence its bioavailability and distribution within the body
Result of Action
The primary known result of this compound’s action is its cytotoxic activity against tumor cell lines . This suggests that it may have potential as an anticancer agent.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound is produced by the fermentation of a marine Agrobacterium sp , suggesting that it may be influenced by factors such as temperature, pH, and the presence of other organisms or compounds. Additionally, the cytotoxic activity of this compound against tumor cell lines suggests that its efficacy may be influenced by the specific characteristics of the tumor microenvironment
Biochemical Analysis
Biochemical Properties
Diacetyl Agrochelin interacts with various biomolecules in biochemical reactions. It is synthesized through the fermentation of marine Agrobacterium sp
Cellular Effects
This compound has been reported to exhibit cytotoxic activity in tumor cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Diacetyl Agrochelin is primarily synthesized through the fermentation of marine Agrobacterium sp. The preparation involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This method ensures the compound’s stability and effectiveness for research purposes.
Chemical Reactions Analysis
Diacetyl Agrochelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) and visible light-sensitive ketones like diacetyl (2,3-butanedione) . The major products formed from these reactions include acetoin and other derivatives, which are miscible with water .
Scientific Research Applications
Diacetyl Agrochelin has a wide range of scientific research applications:
Comparison with Similar Compounds
Diacetyl Agrochelin is structurally similar to other diketones like diacetyl and 2,3-pentanedione. its unique acetyl derivative structure sets it apart from these compounds. Similar compounds include:
Massiliachelin: An epimer of Agrochelin, produced by Massilia sp.
Pyochelin and Yersiniabactin: Structurally similar to Agrochelin, these compounds also exhibit stereochemical variability.
This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIMBUIUWUCKQR-VYVQKFEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.